

4-Bromo-2,5-difluorobenzamide molecular weight and formula

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Compound of Interest

Compound Name: 4-Bromo-2,5-difluorobenzamide

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An In-depth Technical Guide to **4-Bromo-2,5-difluorobenzamide**: Synthesis, Properties, and Applications in Drug Discovery

Abstract

4-Bromo-2,5-difluorobenzamide is a fluorinated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring two activating fluorine atoms and a reactive bromine handle, makes it a versatile synthetic intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of **4-Bromo-2,5-difluorobenzamide**, detailing its chemical properties, a robust synthesis protocol from its carboxylic acid precursor, and its established role in the development of novel therapeutics, including GPR119 agonists and METTL3 inhibitors. The content herein is intended for researchers, medicinal chemists, and process development scientists engaged in modern drug discovery.

Core Compound Identity and Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its application in complex synthetic chemistry. **4-Bromo-2,5-difluorobenzamide** is structurally derived from its corresponding benzoic acid, a more commonly referenced starting material. The conversion from the carboxylic acid to the primary amide is a fundamental and efficient transformation in organic synthesis.

Property	4-Bromo-2,5-difluorobenzamide	4-Bromo-2,5-difluorobenzoic acid
Molecular Formula	C ₇ H ₄ BrF ₂ NO	C ₇ H ₃ BrF ₂ O ₂
Molecular Weight	236.02 g/mol	237.00 g/mol [1]
CAS Number	87439-39-4	28314-82-1[2][3][4][5][6]
Appearance	Typically a white to off-white or pale yellow solid[7][8]	White to pale yellow solid[7][8]
Canonical SMILES	<chem>C1=C(C(=CC(=C1F)Br)F)C(=O)N</chem>	<chem>C1=C(C(=CC(=C1F)Br)F)C(=O)O</chem> [9]
InChI Key	Not directly available in search results	YWZSTHLOAZTDFJ-UHFFFAOYSA-N[3][9]

Rationale and Significance in Medicinal Chemistry

The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry. Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. **4-Bromo-2,5-difluorobenzamide** serves as an exemplary building block for several reasons:

- **Metabolic Blocking:** The fluorine atoms can block sites of oxidative metabolism, increasing the compound's half-life.
- **Modulation of pKa:** The electron-withdrawing nature of fluorine can alter the acidity/basicity of nearby functional groups, affecting solubility and target engagement.
- **Orthogonal Reactivity:** The bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the facile introduction of molecular diversity.[10][11] This is crucial for structure-activity relationship (SAR) studies.
- **Structural Preorganization:** The substituents can induce specific conformational preferences in the molecule, which can be advantageous for binding to protein targets.

This compound is a key intermediate in the synthesis of GPR119 agonists, which are under investigation for treating type 2 diabetes and obesity, and selective METTL3 inhibitors for cancer therapy.[12]

Synthesis and Mechanism

The most direct and industrially scalable synthesis of **4-Bromo-2,5-difluorobenzamide** begins with its precursor, 4-Bromo-2,5-difluorobenzoic acid. The process involves a two-step, one-pot conversion: activation of the carboxylic acid followed by amination.

Synthesis Workflow Diagram

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Caption: Workflow for the synthesis of **4-Bromo-2,5-difluorobenzamide**.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the conversion of carboxylic acids to primary amides.[7]

Objective: To synthesize **4-Bromo-2,5-difluorobenzamide** from 4-Bromo-2,5-difluorobenzoic acid.

Materials:

- 4-Bromo-2,5-difluorobenzoic acid (1.0 eq)
- Thionyl chloride (SOCl₂) (3.0 eq)
- N,N-Dimethylformamide (DMF) (catalytic amount, ~0.05 eq)
- Chloroform (anhydrous)
- Aqueous ammonia (28 wt%)
- Deionized water

- Brine (saturated NaCl solution)
- Magnesium sulfate (MgSO_4) or Sodium sulfate (Na_2SO_4) (anhydrous)

Procedure:

- **Reaction Setup:** Charge a round-bottom flask equipped with a magnetic stirrer and reflux condenser with 4-Bromo-2,5-difluorobenzoic acid (e.g., 53.28 g).^[7]
- **Acyl Chloride Formation:** Under an inert atmosphere (e.g., nitrogen), add thionyl chloride (e.g., 165 mL) and a catalytic amount of DMF (e.g., 0.87 mL).^[7] Heat the mixture to 80 °C and stir for 1.5-2 hours. The reaction progress can be monitored by the cessation of gas (SO_2 and HCl) evolution.
- **Removal of Excess Reagent:** Cool the mixture to room temperature. Remove the excess thionyl chloride under reduced pressure (in vacuo) using a rotary evaporator. This step is critical and should be performed in a well-ventilated fume hood. The resulting residue is the crude 4-bromo-2,5-difluorobenzoyl chloride.
- **Amination:** Dissolve the crude acyl chloride residue in an appropriate organic solvent like chloroform (e.g., 300 mL).^[7] Cool the solution to 0-5 °C in an ice bath.
- **Quenching:** Add 28 wt% aqueous ammonia (e.g., 300 mL) dropwise to the cooled solution while stirring vigorously.^[7] The addition is exothermic and should be controlled to maintain the temperature below 10 °C.
- **Workup:** After the addition is complete, allow the mixture to stir at 5 °C for an additional 30 minutes.^[7] Transfer the mixture to a separatory funnel.
- **Extraction:** Extract the aqueous layer with chloroform. Combine the organic layers.
- **Washing and Drying:** Wash the combined organic layer sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- **Isolation:** Remove the desiccant by filtration. Concentrate the filtrate under reduced pressure to yield the crude **4-Bromo-2,5-difluorobenzamide**, which can be further purified by recrystallization or column chromatography if necessary.

Applications in Drug Discovery Case Studies

The utility of **4-Bromo-2,5-difluorobenzamide** is best illustrated through its role as a precursor to high-value pharmaceutical intermediates. The parent acid, 4-Bromo-2,5-difluorobenzoic acid, is explicitly cited as a key building block in the synthesis of novel therapeutic agents.

- **GPR119 Agonists:** G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of metabolic disorders. 4-Bromo-2,5-difluorobenzoic acid is a documented intermediate in the preparation of potent GPR119 agonists, highlighting the importance of this specific halogenation pattern for achieving desired pharmacological activity.[\[7\]](#)[\[12\]](#)
- **Selective NaV1.7 Inhibitors:** The voltage-gated sodium channel NaV1.7 is a critical target for the development of novel analgesics. The structural motif derived from 4-Bromo-2,5-difluorobenzoic acid is employed in the synthesis of selective NaV1.7 inhibitors.[\[7\]](#)
- **Epigenetic Modulators (METTL3 Inhibitors):** The METTL3 enzyme is an RNA methyltransferase implicated in various cancers. 4-Bromo-2,5-difluorobenzoic acid is used to synthesize selective METTL3 inhibitors, opening new avenues for cancer therapy.[\[12\]](#)

Safety and Handling

While specific safety data for **4-Bromo-2,5-difluorobenzamide** is not extensively published, the hazard profile can be inferred from its precursor, 4-Bromo-2,5-difluorobenzoic acid, and the reagents used in its synthesis.

- **Hazard Statements (based on precursor):** H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[3\]](#)[\[4\]](#)
- **Precautionary Statements:** P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[\[3\]](#)[\[4\]](#)
- **Handling Recommendations:** Handle in a well-ventilated chemical fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

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